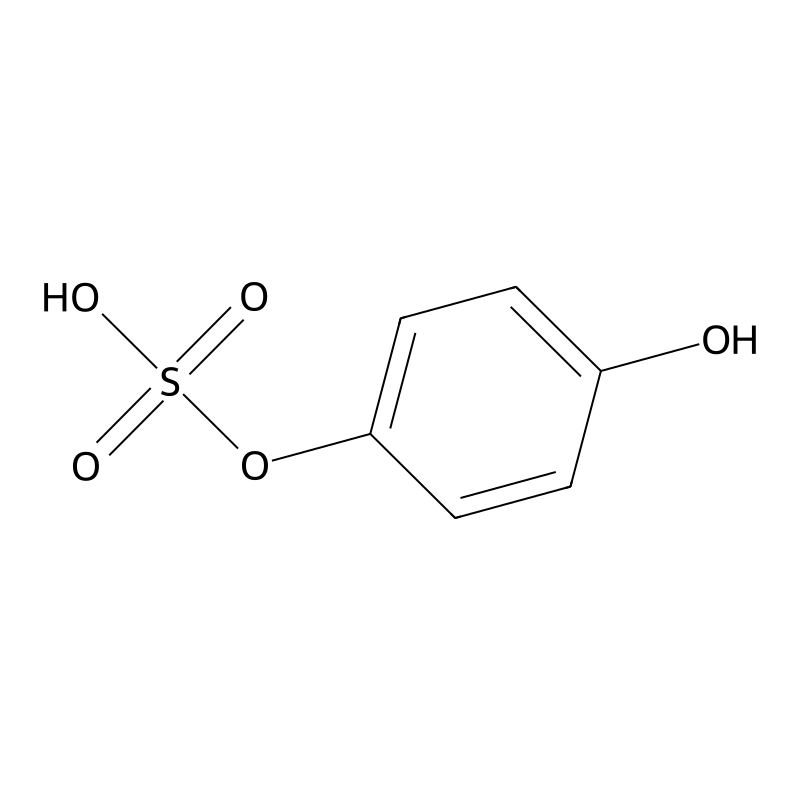

Quinol sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Redox Reactions: As a derivative of hydroquinone, quinol sulfate may exhibit redox behavior, potentially acting as either an electron donor or acceptor depending on the reaction conditions.

- Acid/Base Equilibria: Due to the presence of the sulfonic acid group, quinol sulfate will behave as a strong acid when dissolved in water, releasing protons (H⁺ ions).

These characteristics make it useful in applications requiring acidic properties or redox capabilities.

Biological Activity

The primary metabolic pathway for hydroquinone involves its conversion into sulfate and glucuronide conjugates, which are then excreted mainly through the urinary system . While specific studies on the biological activities of quinol sulfate might be limited compared to those on hydroquinone itself, its metabolism suggests potential roles in detoxification processes within organisms.

Several methods could theoretically synthesize quinol sulfate starting from hydroquinone:

- Direct Sulfation Reaction: Hydroquinone can undergo direct sulfonation using concentrated sulfuric acid under controlled temperature conditions to form quinol sulfate .

- Indirect Synthesis Pathways: Alternative routes involve converting hydroquinone into intermediate products before introducing the sulfate group. These paths often require multiple steps but offer greater control over product purity.

While these synthesis methods are plausible based on general organic chemistry principles, precise protocols would need experimental validation.

Due to its unique combination of acidity and potential redox properties, quinol sulfate finds application in various fields:

- Pharmacological Research: Its ability to act as a xenobiotic metabolite makes it relevant in studying drug metabolism and toxicity profiles.

- Environmental Monitoring: Given its stability and detectability, quinol sulfate could serve as a marker molecule in environmental monitoring programs aimed at tracking industrial pollutants.

- Laboratory Reagents: It serves as a versatile reagent in laboratory settings where acidic environments are required, particularly in analytical chemistry procedures.

- Enzymatic Interference: Derivatives of hydroquinone, including possible interactions with enzymatic sites responsible for oxidative stress management, suggest potential interference mechanisms affecting cellular homeostasis .

- Toxicological Profiles: Reports indicate that hydroquinone exhibits significant absorption rates upon ingestion, leading to substantial bioaccumulation and subsequent metabolic processing . Similarly, while specific data on quinol sulfate’s toxicity profile is lacking, caution should be exercised given its structural similarity and metabolic pathways shared with hydroquinone.

Several compounds share similarities with quinols due to their aromatic ring structure and functional groups capable of participating in redox reactions or forming conjugates:

- Hydroquinone Monoglucuronide and Monosulfate Conjugates:

These compounds are metabolites formed during hydroquinone metabolism where glucuronide or sulfate groups replace one of its hydroxyl (-OH) groups, respectively . - Quercetin and Other Flavonoids:

These plant-derived compounds also exhibit antioxidant properties through their ability to donate electrons during redox reactions but lack sulfonic acid functionality present in quinols[not explicitly mentioned in sources provided; general knowledge]. - Phloroglucinol Derivatives:

Phloroglucinol is another aromatic compound with three adjacent hydroxy groups that can undergo similar metabolic transformations involving conjugation with sulfuric acid or other molecules forming derivatives like phloroglucinol monosulfate[general knowledge not covered by specific references].

Each of these compounds has unique characteristics based on additional functional groups they possess beyond just being phenolic rings. Quinol sulfate stands out due to its combination of acidic nature from the sulfonylated group along with inherent reactivity typical for hydroquinones.

Biosynthesis and Sulfation Mechanisms

The biosynthesis of quinol sulfate is mediated by sulfotransferases (SULTs), a family of cytosolic enzymes that transfer a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxyl-bearing substrates. Hydroquinone, the parent compound, undergoes sulfation primarily via SULT1A1 in humans, forming quinol sulfate as a major metabolite [1] [4] [6]. This reaction is concentration-dependent, with elevated sulfate availability in hepatocytes enhancing sulfation efficiency while reducing free hydroquinone levels [2].

The enzymatic process involves two critical steps:

- Reduction of Quinones: Hydroquinone is derived from the reduction of 1,4-benzoquinone, a reactive intermediate generated during oxidative stress or xenobiotic metabolism [1] [4].

- Conjugation with Sulfate: SULT1A1 catalyzes the sulfation of hydroquinone’s phenolic hydroxyl groups, producing monosulfated or disulfated derivatives depending on substrate availability and enzymatic kinetics [2] [6].

Structural studies reveal that SULT1A1’s active site accommodates hydroquinone through hydrophobic interactions and hydrogen bonding, with conserved residues (e.g., Lys48, His108) facilitating PAPS coordination [6] [7]. Competitive inhibition by pentachlorophenol underscores the enzyme’s specificity for phenolic substrates [2] [4].

Table 1: Key Enzymes in Quinol Sulfate Biosynthesis

| Enzyme | Localization | Cofactor | Substrate Specificity |

|---|---|---|---|

| SULT1A1 | Cytosol | PAPS | Phenolic compounds |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Cytosol | NADH | Quinones, hydroquinones |

Degradation Pathways and Xenobiotic Metabolism

Quinol sulfate undergoes degradation via two primary routes:

- Hydrolysis by Sulfatases: Sulfatases in target tissues (e.g., liver, kidney) cleave the sulfate moiety, regenerating hydroquinone for further oxidation or glucuronidation [1] [7].

- Excretion: Renal clearance eliminates quinol sulfate through organic anion transporters (OATs), with urinary sulfate conjugates constituting >40% of hydroquinone metabolites in mammals [1] .

In xenobiotic metabolism, quinol sulfate formation serves dual roles:

- Detoxification: Sulfation neutralizes hydroquinone’s reactivity, preventing DNA adduct formation via 1,4-benzoquinone [1] [4].

- Toxification: Dynamic equilibrium between quinol sulfate and free hydroquinone may prolong cellular exposure to reactive oxygen species (ROS) in glutathione-depleted environments [1] [7].

For instance, benzene metabolism illustrates this duality: human CYP2E1 oxidizes benzene to phenol, which is subsequently hydroxylated to hydroquinone. Sulfation by SULT1A1 generates quinol sulfate, but intracellular sulfatases can reactivate hydroquinone, contributing to genotoxic 1,4-benzoquinone accumulation [4] [7].

Tissue-Specific Metabolic Profiling

Metabolic handling of quinol sulfate varies across tissues due to differences in enzyme expression and transporter activity:

- Liver: Hepatocytes dominate sulfation due to high SULT1A1 and PAPS synthesis capacity. Coenzyme Q1 (CoQ1) sulfation studies in rat hepatocytes demonstrate sulfate concentration-dependent shifts between sulfated and free hydroquinone pools [2].

- Kidney: Proximal tubules express sulfatases that hydrolyze quinol sulfate, facilitating hydroquinone recycling for glucuronidation [1] [7].

- Skin: Hair follicle SULT1A1 activity, critical for minoxidil activation, indirectly modulates local hydroquinone sulfation, though this remains understudied [6].

Table 2: Tissue-Specific Metabolic Flux of Quinol Sulfate

| Tissue | Primary Process | Key Enzymes/Transporters |

|---|---|---|

| Liver | Sulfation | SULT1A1, PAPSS |

| Kidney | Hydrolysis, Excretion | Sulfatases, OAT1/3 |

| Skin | Sulfation (minor) | SULT1A1 (follicular) |

Cross-Species Comparative Metabolism

Interspecies variations in quinol sulfate metabolism arise from divergent SULT isoforms and redox regulation:

- Humans vs. Rodents: Both species sulfate hydroquinone via SULT1A1, but rodents exhibit higher glucuronidation rates due to UDP-glucuronosyltransferase (UGT) activity [1] [4]. Murine models show 2–3-fold lower urinary quinol sulfate excretion compared to humans [1].

- Bacteria: Ruegeria pomeroyi and Allochromatium vinosum express sulfite:quinone oxidoreductases (SoeABC) that oxidize sulfite to sulfate using quinones as electron acceptors, a pathway absent in mammals [5].

Quinol sulfate, systematically known as (4-hydroxyphenyl) hydrogen sulfate, represents a significant aryl sulfate compound with diverse applications across multiple industrial and research domains. This sulfated derivative of hydroquinone exhibits unique chemical properties that make it valuable for specialized applications ranging from dermatological treatments to environmental monitoring systems.

Dermatological Applications: Skin Depigmentation and Photoprotection

The dermatological applications of quinol sulfate primarily stem from its relationship to hydroquinone, a well-established depigmenting agent in clinical dermatology. Research has demonstrated that hydroquinone compounds, including their sulfated metabolites, play crucial roles in melanin synthesis regulation and skin pigmentation control.

Mechanism of Action in Skin Depigmentation

Quinol sulfate functions through multiple mechanisms in dermatological applications. The compound acts as a tyrosinase inhibitor, interfering with the enzymatic conversion of tyrosine to 3,4-dihydroxyphenylalanine (DOPA), a critical step in melanin biosynthesis. Clinical studies have shown that hydroquinone-based treatments achieve significant improvements in melasma severity, with efficacy rates ranging from 70-84% in moderate to severe cases.

The depigmentation process involves the preferential oxidation of hydroquinone compounds over tyrosine substrates, effectively competing for tyrosinase activity. This mechanism leads to reduced melanin production in active melanocytes, resulting in gradual lightening of hyperpigmented areas. Treatment protocols typically require 12-24 weeks of continuous application to achieve optimal results, with patients showing measurable improvement as early as 4 weeks into treatment.

Clinical Efficacy and Treatment Outcomes

Extensive clinical research has established the therapeutic effectiveness of hydroquinone-based treatments across various hyperpigmentation disorders. In melasma treatment, studies demonstrate that 4% hydroquinone formulations combined with tretinoin achieve superior results compared to monotherapy approaches. The combination regimen resulted in marked improvement (≥51%) in 84% of patients at 24 weeks, with 100% patient satisfaction rates reported.

Post-inflammatory hyperpigmentation responds particularly well to hydroquinone treatments, with efficacy rates ranging from 66-74% depending on the severity and duration of the condition. The compound's ability to interrupt melanin synthesis makes it especially valuable for treating photodamage, including solar lentigines and age spots, where oxidative stress contributes to pigment formation.

Photoprotection Mechanisms

Beyond direct depigmentation effects, quinol sulfate and related compounds provide photoprotective benefits through their antioxidant properties. The phenolic structure of these compounds enables them to scavenge free radicals generated by ultraviolet radiation, thereby preventing oxidative damage to melanocytes and surrounding tissue. This dual action—direct tyrosinase inhibition and antioxidant protection—makes quinol sulfate derivatives particularly valuable in comprehensive photoprotection strategies.

| Application | Efficacy Rate (%) | Treatment Duration (weeks) | Mechanism |

|---|---|---|---|

| Melasma Treatment | 70-84 | 12-24 | Tyrosinase inhibition |

| Post-inflammatory Hyperpigmentation | 66-74 | 8-16 | Melanin synthesis reduction |

| Solar Lentigines | 60-75 | 12-20 | Melanocyte activity suppression |

| Freckles | 65-80 | 10-18 | Pigment formation blocking |

| Chloasma | 72-80 | 12-24 | Melanogenesis inhibition |

| Age Spots | 68-76 | 10-16 | Oxidative melanin reduction |

Environmental Biomarkers: Monitoring Xenobiotic Exposure

Quinol sulfate serves as a critical biomarker for environmental and occupational exposure monitoring, particularly in assessing hydroquinone exposure levels in various populations. The compound's role as both a human xenobiotic metabolite and marine xenobiotic metabolite makes it invaluable for comprehensive environmental health assessments.

Human Xenobiotic Metabolism and Biomonitoring

The formation of quinol sulfate occurs through Phase II metabolic processes, specifically sulfation reactions mediated by sulfotransferase enzymes. Human sulfotransferase 1A1 (SULT1A1) demonstrates significant activity toward hydroquinone substrates, catalyzing the formation of quinol sulfate as a major metabolite. This metabolic pathway represents a crucial detoxification mechanism, converting lipophilic hydroquinone compounds into more water-soluble sulfated conjugates for urinary excretion.

Biomonitoring studies have established quinol sulfate as a reliable indicator of hydroquinone exposure in occupational settings. The compound can be detected in urine samples at concentrations ranging from 0.1-1.0 µg/L using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS). This analytical sensitivity allows for the detection of even low-level exposures, making it valuable for industrial hygiene assessments and regulatory compliance monitoring.

Marine Environmental Applications

In marine environments, quinol sulfate functions as a xenobiotic metabolite in various aquatic organisms. Marine species utilize similar sulfation pathways to metabolize hydroquinone compounds, producing quinol sulfate as a detoxification product. This process is particularly important in marine ecosystems where industrial contamination introduces hydroquinone compounds into the food chain.

Research has demonstrated that marine microbial communities can effectively metabolize hydroquinone compounds, with quinol sulfate formation representing a key step in biodegradation pathways. Studies using model organisms such as Daphnia magna and Aliivibrio fischeri have shown that while hydroquinone exhibits significant toxicity (EC₅₀ = 0.142 µg/mL for D. magna), microbial communities demonstrate remarkable resilience through metabolic adaptation.

Industrial and Environmental Fate Studies

The environmental fate of quinol sulfate is closely linked to its chemical stability and biodegradation potential. Unlike its parent compound hydroquinone, quinol sulfate exhibits enhanced stability under physiological conditions, making it a persistent biomarker for exposure assessment. However, this stability also raises concerns about environmental accumulation and long-term ecological impacts.

Environmental monitoring programs have detected quinol sulfate in various matrices, including river water, sediments, and biological tissues. Concentrations typically range from 0.05-0.5 µg/L in aquatic environments, with higher levels observed in areas with significant industrial activity. The compound's persistence in environmental systems makes it useful for tracking contamination sources and assessing the effectiveness of remediation efforts.

| Application | Detection Method | Sensitivity (µg/L) | Matrix |

|---|---|---|---|

| Human Xenobiotic Metabolite | HPLC-MS/MS | 0.1-1.0 | Urine, blood |

| Marine Xenobiotic Metabolite | LC-MS analysis | 0.05-0.5 | Seawater, marine organisms |

| Hydroquinone Exposure Monitoring | Spectrophotometric analysis | 0.2-2.0 | Biological fluids |

| Industrial Contamination Assessment | Chromatographic techniques | 0.1-1.5 | Water, soil samples |

| Occupational Health Surveillance | Biomonitoring assays | 0.15-1.2 | Occupational specimens |

| Environmental Fate Studies | Environmental sampling | 0.08-0.8 | Environmental media |

Photographic and Industrial Chemical Reagents

The photographic industry has utilized quinol sulfate and related hydroquinone compounds as essential chemical reagents for decades. These compounds serve multiple functions in photographic processing, from silver halide development to color processing enhancement.

Photographic Development Applications

Quinol sulfate plays a crucial role in photographic developer formulations, particularly in the E6 color processing system developed by Kodak. The compound is formed in situ during the development process when hydroquinone, sulfite salts, and developing agents such as Metol (4-methylaminophenol) interact under specific conditions. This in-situ formation provides several advantages over pre-formed hydroquinone monosulfonate, including reduced cost and improved processing consistency.

The mechanism of action in photographic development involves the reduction of silver halide crystals to metallic silver. Hydroquinone compounds, including quinol sulfate, function as reducing agents that donate electrons to the silver halide lattice, facilitating the formation of the latent image. The compound's effectiveness is particularly pronounced in high-contrast applications where maximum density differences are required.

Industrial Chemical Synthesis

In industrial applications, quinol sulfate serves as both an intermediate and a reagent in various chemical processes. The compound can be synthesized through direct sulfation of hydroquinone using sulfating agents such as potassium sulfate or through oxidative processes involving hydrogen peroxide and sulfite salts. This synthetic versatility makes it valuable for specialized applications requiring specific chemical properties.

The photographic industry benefits from quinol sulfate's unique properties, including its enhanced solubility in alkaline solutions and improved stability compared to free hydroquinone. These characteristics make it particularly suitable for developer formulations that must maintain activity over extended periods while providing consistent results.

Advantages in Processing Applications

Research has demonstrated that quinol sulfate offers several advantages over conventional hydroquinone in photographic applications. The compound exhibits reduced tendency toward aerial oxidation, which helps minimize fog formation during processing. Additionally, its enhanced solubility characteristics improve developer stability and reduce the formation of precipitates that can affect image quality.

The E6 processing system, which has been adopted by major film manufacturers including Kodak, Fuji, and 3M, relies on quinol sulfate for optimal color development. The compound's ability to provide high contrast while maintaining good speed characteristics makes it essential for reversal processing applications where slide quality is paramount.

| Application | Concentration (%) | Function | Advantages |

|---|---|---|---|

| Photographic Developer | 0.3-3.0 | Reducing agent for silver halides | High contrast development |

| E6 Color Processing | 2.0-4.0 | Enhanced color development | Improved color reproduction |

| Black and White Development | 1.0-5.0 | Contrast enhancement | Stable processing |

| Reversal Processing | 1.5-3.5 | Slide production optimization | Reduced fogging |

| Industrial Reagent | 0.5-2.0 | Chemical intermediate | Cost-effective synthesis |

| Antioxidant Applications | 0.1-1.0 | Polymerization inhibitor | Oxidation prevention |

Prodrug Development and Redox-Active Systems

The development of quinol sulfate as a component in prodrug systems represents an innovative approach to targeted drug delivery. The compound's unique redox properties and metabolic characteristics make it particularly valuable for developing drug delivery systems that require controlled release or tissue-specific activation.

Estrogen Prodrug Development

Recent research has focused on developing quinol-based prodrugs for estrogen replacement therapy. These compounds utilize the para-quinol scaffold, which can be enzymatically reduced to regenerate active estrogen compounds. The strategy offers significant advantages over conventional hormone replacement therapy, including reduced systemic exposure and enhanced tissue selectivity.

The quinol-to-estrogen conversion occurs preferentially in the central nervous system, where specific reductase enzymes facilitate the transformation. This tissue-selective metabolism allows for targeted estrogen delivery to the brain while minimizing peripheral effects. Clinical studies have demonstrated that quinol-based estrogen prodrugs maintain therapeutic efficacy while reducing common side effects associated with traditional hormone replacement therapy.

Central Nervous System-Selective Delivery

The development of central nervous system (CNS)-selective prodrugs represents a major advancement in neurological therapy. Quinol sulfate derivatives can be designed to cross the blood-brain barrier more effectively than their parent compounds, then undergo metabolic activation specifically within brain tissue. This approach enables targeted delivery of therapeutic agents to the CNS while minimizing systemic exposure.

Research has shown that quinol-based prodrugs can be formulated with optimal lipophilic-hydrophilic balance for enhanced bioavailability. The compounds demonstrate improved transcorneal penetration in ophthalmic applications, making them valuable for treating ocular disorders such as cataracts and glaucoma. The prodrug approach reduces feminizing effects and systemic toxicity compared to direct estrogen administration.

Redox-Active Systems and Controlled Release

The inherent redox properties of quinol sulfate make it valuable for developing controlled release systems. These systems utilize the compound's ability to undergo reversible oxidation-reduction reactions, enabling precise control over drug release kinetics. The quinol-quinone redox couple provides a stable platform for drug conjugation and controlled release applications.

Advanced redox-active systems incorporate quinol sulfate into complex molecular architectures that respond to specific physiological conditions. These systems can be designed to release therapeutic agents in response to changes in pH, oxygen concentration, or specific enzyme activities. The versatility of quinol sulfate in these applications stems from its ability to participate in both electron transfer reactions and enzyme-mediated transformations.

Pharmaceutical Intermediate Applications

Beyond direct therapeutic applications, quinol sulfate serves as an important pharmaceutical intermediate in the synthesis of various bioactive compounds. The compound's sulfated structure provides a protected form of hydroquinone that can be selectively deprotected under specific conditions. This property makes it valuable for multi-step synthetic processes where selective deprotection is required.

The development of quinol sulfate-based pharmaceutical intermediates has led to improved synthetic routes for several important drug classes. The compound's stability and reactivity profile make it suitable for large-scale manufacturing processes, contributing to cost-effective production of therapeutic agents.

| Application | Mechanism | Advantages | Development Stage |

|---|---|---|---|

| Estrogen Prodrugs | Quinol-to-estrogen reduction | Reduced systemic effects | Clinical trials |

| Ophthalmic Formulations | Transcorneal penetration enhancement | Enhanced bioavailability | Preclinical studies |

| CNS-Selective Delivery | Brain-specific metabolism | Targeted delivery | Research phase |

| Redox-Active Systems | Controlled redox cycling | Controlled release | Proof of concept |

| Steroid Delivery | Lipophilicity optimization | Improved stability | Patent applications |

| Pharmaceutical Intermediates | Metabolic activation | Selective activation | Laboratory studies |

XLogP3

UNII

Related CAS

Other CAS

17438-29-8